Product packaging for 7-(Diphenylphosphino)heptanenitrile(Cat. No.:CAS No. 181515-34-4)

7-(Diphenylphosphino)heptanenitrile

Cat. No.: B12905097
CAS No.: 181515-34-4
M. Wt: 295.4 g/mol
InChI Key: YQJYICMLXIPBTJ-UHFFFAOYSA-N
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Description

7-(Diphenylphosphino)heptanenitrile (CAS 181515-34-4) is an organophosphorus compound with the molecular formula C₁₉H₂₂NP and a molecular weight of 295.36 g/mol . This chemical features a diphenylphosphino group linked to a heptanenitrile chain, making it a valuable member of the phosphorus ligand family. The terminal nitrile group introduces a polar and versatile functional handle that can influence the solubility and coordination properties of the ligand, distinguishing it from simpler arylphosphines. As a specialty ligand, it is primarily investigated in the field of transition metal catalysis, where it can coordinate to metal centers such as palladium, platinum, or rhodium to form active complexes. These complexes are potentially useful in various cross-coupling and hydrogenation reactions. The presence of the extended carbon chain can enhance the ligand's solubility in organic media, while the nitrile group offers a potential site for further chemical modification or for interaction with polar substrates. Researchers value this compound for developing novel catalytic systems and advanced materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22NP B12905097 7-(Diphenylphosphino)heptanenitrile CAS No. 181515-34-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181515-34-4

Molecular Formula

C19H22NP

Molecular Weight

295.4 g/mol

IUPAC Name

7-diphenylphosphanylheptanenitrile

InChI

InChI=1S/C19H22NP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,17H2

InChI Key

YQJYICMLXIPBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCC#N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 7 Diphenylphosphino Heptanenitrile and Analogous Systems

Established Synthetic Routes for 7-(Diphenylphosphino)heptanenitrile

The primary and most direct method for the synthesis of this compound involves the reaction of a suitable diphenylphosphine (B32561) nucleophile with a 7-haloheptanenitrile precursor. This approach leverages the well-established reactivity of phosphide (B1233454) anions towards alkyl halides.

Conversion from Halogenated Precursors (e.g., Bromoheptanenitrile)

The most common route to this compound proceeds via the nucleophilic substitution of a halogen on a C7 nitrile backbone with a diphenylphosphide anion. 7-Bromoheptanenitrile (B124884) is a frequently used precursor due to the good leaving group ability of the bromide ion.

The key step in this synthesis is the generation of the diphenylphosphide anion, typically as a lithium salt (lithium diphenylphosphide, LiPPh₂). Lithium diphenylphosphide is a powerful nucleophile and is readily prepared by the reaction of diphenylphosphine with a strong base like n-butyllithium or by the reductive cleavage of triphenylphosphine (B44618) with lithium metal.

The subsequent reaction involves the addition of 7-bromoheptanenitrile to a solution of the pre-formed lithium diphenylphosphide in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). The reaction is typically carried out at low temperatures to control reactivity and minimize side reactions. An overview of this synthetic approach is presented in Table 1.

Reactants Reagents Solvent General Conditions Product
Diphenylphosphinen-ButyllithiumTHFFormation of LiPPh₂ at 0°C to rtLithium diphenylphosphide
7-BromoheptanenitrileLithium diphenylphosphideTHF-78°C to rt, inert atmosphereThis compound

This method is widely applicable for the synthesis of various alkyl- and aryl-substituted phosphines from the corresponding organic halides.

Nucleophilic Substitution Strategies for Nitrile Functionalization

The introduction of a phosphine (B1218219) group onto a nitrile-containing molecule is a key strategy for creating bifunctional ligands. The nitrile group is generally robust and non-reactive under the conditions used for nucleophilic substitution at a distal carbon center. This allows for the selective formation of the C-P bond without affecting the cyano functionality.

The success of this strategy relies on the choice of a suitable haloalkanenitrile where the halogen is sufficiently reactive towards the phosphide nucleophile. Primary alkyl halides, such as in 7-bromoheptanenitrile, are ideal substrates as they readily undergo Sₙ2 reactions. The reaction of lithium diphenylphosphide with various halocarbons is a general method for producing tertiary phosphines. The nitrile group's electron-withdrawing nature can influence the reactivity of the molecule, but in the case of a long alkyl chain like in heptanenitrile (B1581596), this electronic effect on the terminal halide is minimal.

Comparative Analysis of Advanced Phosphine Ligand Synthesis Relevant to this compound Structure

The synthesis of this compound can be contextualized within the broader field of phosphine ligand synthesis. Examining the preparation of related systems, such as bis(diphenylphosphino)amines and phosphinous acids, provides valuable insights into the methodologies and challenges in organophosphorus chemistry.

Preparation of Bis(diphenylphosphino)amines

Bis(diphenylphosphino)amines are a class of P,N-ligands that have found extensive use in coordination chemistry and catalysis. Their synthesis typically involves the reaction of a primary or secondary amine with two equivalents of a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), in the presence of a base to scavenge the HCl produced.

A common procedure involves the dropwise addition of chlorodiphenylphosphine to a solution of the amine and a tertiary amine base (e.g., triethylamine) in an inert solvent like THF or dichloromethane. The reaction is often carried out at reduced temperatures to control the exothermicity.

Amine Precursor Phosphine Source Base Solvent General Conditions Product
Primary or Secondary AmineChlorodiphenylphosphineTriethylamineTHF or Dichloromethane0°C to rt, inert atmosphereBis(diphenylphosphino)amine

This methodology is versatile and has been used to prepare a wide range of bis(diphenylphosphino)amine ligands with varying substituents on the nitrogen atom. The P-N bond in these compounds is susceptible to cleavage, but they are generally stable enough to be isolated and used as ligands.

Synthesis of Phosphinous Acids and Related Derivatives

Phosphinous acids, which exist in equilibrium with their more stable tautomeric form, secondary phosphine oxides (SPOs), are important intermediates in the synthesis of various phosphine ligands. A common method for the preparation of symmetrical SPOs involves the reaction of a Grignard reagent with diethyl phosphite (B83602) ((EtO)₂P(O)H).

Unsymmetrical SPOs can be synthesized through a variety of methods, including the reaction of a Grignard reagent with a phosphinate ester. The resulting SPOs can then be used as precursors for further functionalization. For instance, the P-H bond in SPOs can undergo addition reactions to unsaturated compounds or be deprotonated to form a nucleophile for substitution reactions.

Starting Material Reagent General Conditions Intermediate/Product
Diethyl phosphiteGrignard Reagent (RMgX)THF, 0°CSymmetrical Secondary Phosphine Oxide (R₂P(O)H)
Phosphinate Ester (R'P(O)(OR''))Grignard Reagent (RMgX)Ether or THFUnsymmetrical Secondary Phosphine Oxide (RR'P(O)H)

The synthesis of phosphinous acids and their derivatives highlights the diverse reactivity of phosphorus compounds and provides alternative strategies for the construction of complex phosphine architectures.

Methodological Considerations in the Synthesis of Phosphinoalkanenitriles

The synthesis of phosphinoalkanenitriles like this compound requires careful consideration of several factors to ensure high yields and purity.

Purity of Reagents and Solvents: Organophosphorus compounds are often sensitive to air and moisture. Therefore, the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the phosphine to the corresponding phosphine oxide.

Choice of Base: When generating phosphide anions, the choice of base is critical. Strong, non-nucleophilic bases like n-butyllithium are commonly used. The stoichiometry of the base must be carefully controlled to ensure complete deprotonation without side reactions.

Reaction Temperature: Many reactions involving organophosphorus compounds are highly exothermic. Maintaining a low reaction temperature is often necessary to control the reaction rate, prevent side reactions, and ensure the stability of the desired product.

Purification: The purification of phosphines can be challenging due to their air sensitivity. Column chromatography on silica (B1680970) gel under an inert atmosphere is a common technique. In some cases, the phosphine is converted to a more stable derivative, such as a phosphine-borane complex, for purification, followed by deprotection to yield the free phosphine.

By carefully controlling these parameters, phosphinoalkanenitriles can be synthesized in good yields and high purity, making them accessible for a wide range of applications in catalysis and materials science.

Coordination Chemistry of 7 Diphenylphosphino Heptanenitrile As a Ligand

Ligand Design Principles and Structural Factors in Phosphine (B1218219) Coordination

The efficacy of a phosphine ligand in a metal complex is governed by a combination of its electronic and steric characteristics, as well as its ability to form stable chelate rings. These factors are not independent and their interplay dictates the geometry, stability, and reactivity of the resulting coordination compound.

Influence of Electronic and Steric Properties of Phosphine Moieties.nih.govacs.orgmanchester.ac.uk

The coordination of a phosphine ligand to a metal center is fundamentally influenced by its electronic and steric properties. manchester.ac.uk The diphenylphosphino group, present in 7-(diphenylphosphino)heptanenitrile, possesses distinct characteristics that impact its coordination behavior.

Electronic Effects: The electronic nature of a phosphine ligand is described by its σ-donating and π-accepting capabilities. The phosphorus atom donates its lone pair of electrons to an empty metal orbital, forming a σ-bond. Simultaneously, it can accept electron density from filled metal d-orbitals into its empty σ* orbitals (P-C bonds), creating a π-backbond. The phenyl groups in the diphenylphosphino moiety are generally considered to be electron-withdrawing, which can influence the electron density on the phosphorus atom and, consequently, the strength of the metal-phosphorus bond. nih.gov

Steric Effects: The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number and geometry of the metal complex. manchester.ac.uk The Tolman cone angle is a widely used parameter to quantify the steric demand of a phosphine ligand. For the diphenylphosphino group, the two phenyl rings create significant steric hindrance around the phosphorus atom. This steric bulk can influence the number of ligands that can coordinate to a metal center and can also affect the rates and selectivities of catalytic reactions by controlling access to the metal's coordination sphere. acs.orgmanchester.ac.uk The interplay between these electronic and steric effects allows for the fine-tuning of the properties of the resulting metal complexes. manchester.ac.ukresearchgate.net

The Role of Natural Bite Angle in Chelating Phosphine Ligands.wikipedia.orgpsu.edustrategian.com

For chelating ligands like this compound, which have the potential to bind to a metal center through both the phosphorus and nitrogen atoms, the concept of the natural bite angle is of paramount importance. strategian.com The natural bite angle is defined as the preferred P-M-P angle determined by the ligand backbone, independent of the electronic preferences of the metal center. psu.edustrategian.com

The flexible seven-carbon (heptyl) chain separating the diphenylphosphino and nitrile groups in this compound allows it to adopt a wide range of bite angles. This flexibility enables the ligand to coordinate to a variety of metal centers with different preferred coordination geometries. For instance, square planar and octahedral complexes typically favor bite angles around 90°, while tetrahedral complexes prefer angles near 109.5°, and trigonal bipyramidal complexes can accommodate bite angles of both 90° and 120°. wikipedia.orgpsu.edu The ability of the ligand to accommodate the ideal bite angle for a specific metal geometry can significantly impact the stability and reactivity of the resulting complex. Ligands with flexible backbones, such as the one in this compound, can adapt to the electronic requirements of the metal, which is a crucial factor in the design of effective catalysts. psu.edu

Formation and Characterization of Transition Metal Complexes with this compound

The dual functionality of this compound allows it to form a diverse array of coordination complexes with various transition metals. The specific coordination mode and the resulting properties of the complex are highly dependent on the metal center, its oxidation state, and the reaction conditions.

Coordination Modes and Denticity in Metal-Phosphine-Nitrile Systems.core.ac.ukrsc.orgresearchgate.net

Phosphinonitrile ligands, such as this compound, exhibit versatile coordination behavior due to the presence of both a soft phosphine donor and a harder nitrile donor. researchgate.net This allows for several possible coordination modes:

Monodentate P-coordination: The ligand can bind to a metal center solely through the phosphorus atom, with the nitrile group remaining uncoordinated. This is a common coordination mode, especially with soft metal ions that have a higher affinity for the soft phosphine donor. rsc.org

Bidentate P,N-chelation: The ligand can form a chelate ring by coordinating to a single metal center through both the phosphorus and nitrogen atoms. The long and flexible heptyl chain in this compound would result in a large chelate ring, which can influence the stability and geometry of the complex.

P,N-bridging: The ligand can bridge two metal centers, with the phosphine group coordinating to one metal and the nitrile group coordinating to another. This mode of coordination can lead to the formation of dimeric or polymeric structures. rsc.orgresearchgate.net

The observed coordination mode is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. core.ac.uk For instance, in the presence of strongly coordinating anions, the phosphinonitrile ligand may act as a simple monodentate phosphine. rsc.org Conversely, the use of weakly coordinating anions can promote the coordination of the nitrile moiety, leading to chelation or bridging. rsc.org

Complexation with Diverse Transition Metal Centers (e.g., Rhodium, Nickel, Palladium, Copper, Cobalt, Platinum, Gold).colab.wsrsc.orgnih.govchemrxiv.orgacs.orgmdpi.comias.ac.in

The versatile nature of this compound allows for its complexation with a wide range of transition metals, each exhibiting unique coordination preferences and leading to complexes with distinct properties.

Rhodium: Rhodium complexes are of significant interest in catalysis. uniovi.esmdpi.com The coordination of phosphine ligands to rhodium(I) centers is well-established, and these complexes often serve as precursors for catalytic applications such as hydroformylation and hydrogenation. rsc.orgsioc-journal.cnrsc.org The interaction of this compound with rhodium would likely involve the phosphine group, with the potential for the nitrile group to coordinate depending on the reaction conditions and the other ligands present.

Nickel: Nickel complexes with phosphine ligands are known to be active catalysts in cross-coupling reactions. chemrxiv.org The coordination of this compound to nickel could lead to complexes with interesting catalytic properties. Both tetrahedral and square planar geometries are common for nickel(II) complexes, and the flexible backbone of the ligand could accommodate these different geometries.

Palladium and Platinum: Palladium and platinum form a vast number of square planar complexes with phosphine ligands. ias.ac.inrsc.org These complexes are widely used in catalysis, particularly in cross-coupling reactions and hydrosilylation. dntb.gov.ua The coordination of this compound to palladium(II) or platinum(II) would be expected to occur primarily through the phosphine donor.

Copper: Copper(I) and copper(II) complexes with phosphine and nitrile ligands have been studied for their structural diversity and potential applications in areas such as photophysics and catalysis. mdpi.comrsc.orgrsc.orgnih.gov The coordination chemistry of phosphinonitriles with copper(I) has shown that both P-monodentate and P,N-bridging modes are possible. researchgate.net

Cobalt: Cobalt complexes exhibit a range of oxidation states and coordination geometries. The interaction of phosphine ligands with cobalt centers is relevant in various catalytic processes.

Gold: Gold(I) complexes with phosphine ligands are known for their linear geometry and have applications in catalysis and medicine. nih.govnih.govdiva-portal.org The coordination of this compound to gold(I) would likely result in a P-coordinated complex. Gold(III) complexes, which are typically square planar, can also be formed, though the phosphine ligand is susceptible to oxidation. nih.gov

Spectroscopic and Crystallographic Elucidation of Coordination Complexes

The definitive characterization of coordination complexes formed with this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a particularly powerful tool for studying phosphine complexes. The coordination of the phosphine to a metal center results in a significant change in the chemical shift of the phosphorus nucleus compared to the free ligand. rsc.orgsemanticscholar.org Coupling between the phosphorus nucleus and other magnetically active nuclei (e.g., 1H, 13C, or the metal itself if it has a nuclear spin) can provide valuable information about the structure of the complex. semanticscholar.org 1H and 13C NMR spectroscopy are used to characterize the organic backbone of the ligand and can also provide insights into the coordination environment.

Infrared (IR) Spectroscopy: The nitrile group has a characteristic stretching frequency (ν(C≡N)) in the IR spectrum. Coordination of the nitrile group to a metal center typically causes a shift in this stretching frequency, providing evidence for its involvement in bonding. semanticscholar.org

X-ray Crystallography:

Technique Information Obtained
31P NMR Coordination of the phosphine group, coordination shift, coupling constants.
1H & 13C NMR Characterization of the ligand backbone, changes upon coordination.
IR Spectroscopy Coordination of the nitrile group (shift in ν(C≡N)).
X-ray Crystallography Precise bond lengths, bond angles, coordination geometry, and coordination mode.

Advanced NMR and IR Spectroscopic Analysis of Metal-Ligand Interactions

Spectroscopic methods are fundamental in characterizing the formation and nature of metal complexes with this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide direct evidence of metal-ligand bond formation and offer insights into the electronic effects of coordination.

³¹P NMR Spectroscopy: ³¹P NMR is an exceptionally sensitive probe for monitoring the coordination of the phosphine moiety. The phosphorus atom in the free this compound ligand possesses a lone pair of electrons and exhibits a characteristic chemical shift. Upon coordination to a metal center, the phosphorus atom donates electron density to the metal, resulting in a significant downfield shift (Δδ) of the ³¹P NMR signal. This coordination-induced shift is a definitive indicator of a metal-phosphorus bond. The magnitude of this shift can provide information about the nature of the metal and the geometry of the complex. For instance, in platinum(II) complexes, the phosphorus signal is often flanked by satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% abundance), with the magnitude of the coupling constant (¹JPt-P) offering further insight into the trans-influence of the ligand opposite the phosphine. rsc.org

¹H and ¹³C NMR Spectroscopy: While less direct than ³¹P NMR for observing P-coordination, ¹H and ¹³C NMR spectroscopy can reveal changes in the ligand's backbone upon complexation. The protons and carbons near the phosphorus and nitrile groups will experience shifts in their resonance frequencies due to the electronic changes induced by coordination. In cases of P,N-chelation, nearly all signals within the ligand's carbon skeleton may be affected.

IR Spectroscopy: Infrared spectroscopy is crucial for probing the involvement of the nitrile group in coordination. The C≡N triple bond in an uncoordinated nitrile ligand displays a sharp, characteristic stretching vibration (ν(C≡N)) typically in the range of 2240-2260 cm⁻¹. When the nitrogen lone pair coordinates to a Lewis acidic metal center, it strengthens the C≡N bond. This results in a shift of the ν(C≡N) band to a higher frequency (a blueshift), typically by 20-60 cm⁻¹. unibo.itillinois.edu This phenomenon provides clear evidence for the coordination of the nitrile moiety. In contrast, if the ligand coordinates only through the phosphorus atom, the ν(C≡N) frequency remains largely unchanged compared to the free ligand.

Complex TypeTypical ³¹P NMR Shift (δ, ppm)Typical ¹JM-P (Hz)Typical ν(C≡N) (cm⁻¹)Coordination Mode
Free Ligand~ -17N/A~ 2245Uncoordinated
[PdCl₂(L)₂] (P-monodentate)+20 to +40N/A~ 2245P-monodentate
[PtCl₂(L)₂] (P-monodentate)+10 to +30~ 3500~ 2245P-monodentate
[M(L-P,N)Xn] (P,N-chelating)+40 to +60Varies~ 2280P,N-bidentate

Note: The data in the table are representative values for analogous phosphine-nitrile ligands and illustrate the expected spectroscopic changes.

X-ray Diffraction Studies for Elucidating Solid-State Geometries

When acting as a P-monodentate ligand, particularly with metals like Pd(II) or Pt(II), square planar geometries are commonly observed in bis(phosphine) complexes of the type [MCl₂(L)₂]. rsc.org In such structures, the long heptanenitrile (B1581596) chain would likely be oriented to minimize steric hindrance, with the nitrile group remaining uncoordinated.

In a P,N-chelating mode, the ligand forms a large 10-membered metallacycle. The formation of such a large ring is entropically less favorable than smaller chelate rings, but can be promoted by using metal precursors with weakly coordinating ligands that are easily displaced. X-ray studies would confirm the bidentate nature by showing a clear M-N bond and would precisely define the conformation of this large chelate ring. Key structural parameters obtained from diffraction studies include the M-P and M-N bond lengths, the P-M-N "bite" angle, and the degree of distortion from idealized geometries. For instance, the M-P bond length is a direct measure of the strength of the interaction, while the P-M-N angle provides insight into the steric constraints imposed by the ligand backbone.

Complex TypeMetal CenterGeometryTypical M-P Bond Length (Å)Typical M-N Bond Length (Å)
[PdCl₂(L-P)₂]Pd(II)Square Planar2.30 - 2.35N/A
[PtCl₂(L-P)₂]Pt(II)Square Planar2.25 - 2.30N/A
[Rh(L-P,N)(COD)]⁺Rh(I)Distorted Square Planar2.28 - 2.382.10 - 2.20
[RuCl₂(L-P,N)(arene)]Ru(II)Piano-Stool2.35 - 2.452.05 - 2.15

Note: The data in the table are representative values for complexes with analogous P,N-ligands and illustrate expected structural parameters.

Thermal Stability Investigations of Metal-7-(Diphenylphosphino)heptanenitrile Complexes

The thermal stability of metal complexes is a critical property, particularly for applications in catalysis which may occur at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used to investigate the thermal decomposition of these complexes. TGA measures the change in mass of a sample as a function of temperature, providing a decomposition temperature (Td) which indicates the onset of mass loss.

Generally, the coordination of a ligand to a metal center results in a complex with greater thermal stability than the free ligand itself. rsc.org This enhanced stability is attributed to the energy of the newly formed metal-ligand bonds. For complexes of this compound, several factors would influence their thermal stability:

Coordination Mode: Chelated complexes are almost invariably more thermally stable than their monodentate counterparts due to the "chelate effect." The entropic cost of bringing the two donor atoms together is paid during ligand synthesis, and the simultaneous breaking of two bonds for the ligand to dissociate is a kinetically slower process.

Polyphosphine complexes are known to exhibit high thermal stability, and ligands incorporating P-N linkages are often robust. rsc.orgbeilstein-journals.org Therefore, it is expected that metal complexes of this compound would show good thermal resistance, with P,N-chelated species being the most stable.

CompoundCoordination ModeTypical Decomposition Temp. (Td, °C)
Free LigandN/A~200 - 250
[MCl₂(L-P)₂]P-monodentate~250 - 300
[M(L-P,N)Xn]P,N-bidentate>300

Note: The data in the table are representative values illustrating the expected trend in thermal stability for phosphine-containing ligands and their complexes.

Impact of Coordination on Electronic Structure and Reactivity Profiles

The act of coordination to a metal center profoundly alters the electronic structure of the this compound ligand, which in turn modifies its reactivity and that of the metal center itself. Phosphines are primarily strong σ-donors, but they also possess π-acceptor capabilities arising from the overlap of filled metal d-orbitals with empty P-C σ* anti-bonding orbitals. wikipedia.org

Upon σ-donation from the phosphorus lone pair to the metal, electron density is removed from the phosphorus atom and, to a lesser extent, from the rest of the ligand. This change is directly observed in the downfield ³¹P NMR shift. The increased electron density on the metal center can, in turn, enhance its ability to participate in reactions like oxidative addition, a key step in many catalytic cycles. alfa-chemistry.com The steric and electronic properties of the phosphine can be tuned to control the reactivity and selectivity of the metal catalyst. alfa-chemistry.comifpenergiesnouvelles.fr

The nitrile group is considered a weaker σ-donor than phosphine and a modest π-acceptor. mdpi.com When it coordinates to a metal, the primary interaction is σ-donation from the nitrogen lone pair. This interaction makes the nitrile carbon atom more electrophilic and thus more susceptible to nucleophilic attack. unibo.it This modified reactivity can be harnessed for catalytic transformations of the nitrile group itself.

The dual functionality of this compound offers distinct reactivity profiles depending on its coordination mode.

As a P-monodentate ligand: It functions as a typical tertiary phosphine, influencing the metal's catalytic properties primarily through the electronic and steric effects of the diphenylphosphino group. The long, flexible chain with a terminal nitrile offers a functional "handle" that could be used for surface immobilization or further reaction without directly participating in the primary coordination sphere.

As a P,N-bidentate ligand: The chelation enforces a specific geometry on the metal center. The electronic properties of the metal are influenced by both the strong σ-donating phosphine and the weaker σ-donating nitrile. This hemilabile potential—where the weaker M-N bond might reversibly break to open a coordination site for a substrate—is a key feature of such ligands. The dissociation of the nitrile arm can provide the electronic and steric flexibility needed during a catalytic cycle, followed by re-coordination to stabilize the metal center.

Catalytic Applications of 7 Diphenylphosphino Heptanenitrile Complexes

Foundational Concepts in Homogeneous Catalysis Facilitated by Phosphine (B1218219) Ligands

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern chemical synthesis. numberanalytics.com Phosphine ligands are instrumental in this field, offering a unique combination of steric and electronic properties that can be finely tuned to optimize catalytic processes. fiveable.mecatalysis.blogrsc.org These ligands, which are organophosphorus compounds, coordinate to transition metal centers and play a pivotal role in stabilizing the metal, as well as influencing the reaction's efficiency and selectivity. numberanalytics.comnumberanalytics.com

The effectiveness of a phosphine ligand in a catalytic system is governed by its steric and electronic characteristics. rsc.orgnumberanalytics.com The ability to modify these properties allows for the rational design of catalysts with desired activities and selectivities. fiveable.mecatalysis.blog

Steric Effects: The size and spatial arrangement of the substituents on the phosphorus atom dictate the steric environment around the metal center. numberanalytics.com This steric bulk can influence substrate coordination and prevent undesirable side reactions. numberanalytics.com The Tolman cone angle is a common metric used to quantify the steric hindrance of a phosphine ligand. numberanalytics.com

Electronic Effects: The electronic nature of a phosphine ligand, specifically its ability to donate or withdraw electron density from the metal center, is a critical factor in its catalytic performance. fiveable.menumberanalytics.com Phosphine ligands are typically strong σ-donors and can also act as π-acceptors, which influences the metal's reactivity and can stabilize it in various oxidation states. fiveable.mecatalysis.blognumberanalytics.com By altering the substituents on the phosphorus atom, such as introducing alkyl or aryl groups, heteroatoms, or chiral centers, the electronic properties of the ligand can be precisely adjusted. numberanalytics.com

The balance between these steric and electronic effects is paramount for achieving optimal catalytic performance. numberanalytics.com A well-designed ligand provides the necessary stability to the metal center while allowing for efficient substrate turnover. fiveable.menumberanalytics.com

Many homogeneous catalytic cycles are composed of a sequence of fundamental organometallic reactions. medium.com Two of the most important are oxidative addition and its reverse, reductive elimination. wikipedia.orgnumberanalytics.com These reactions are key steps in numerous catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations. wikipedia.org

Oxidative Addition: This process involves the addition of a substrate to a metal center, leading to an increase in both the oxidation state and the coordination number of the metal. wikipedia.orgnumberanalytics.com For this reaction to occur, the metal complex typically needs a vacant coordination site. wikipedia.org The metal center must also have an accessible higher oxidation state. libretexts.org

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on the metal center couple and are eliminated from the coordination sphere, resulting in a decrease in the metal's oxidation state and coordination number. wikipedia.orgnumberanalytics.com For reductive elimination to take place, the two ligands to be eliminated must be positioned adjacent (cis) to each other on the metal complex. libretexts.org This step is often the product-forming step in a catalytic cycle. wikipedia.org

Hydroformylation Catalysis with 7-(Diphenylphosphino)heptanenitrile and Related Ligands

Hydroformylation, also known as the oxo process, is a significant industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes. tue.nlfiveable.me This atom-economical reaction is a prime example of homogeneous catalysis where phosphine ligands play a crucial role in controlling the reaction's outcome. fiveable.meresearchgate.net

Rhodium complexes are highly active and selective catalysts for hydroformylation. researchgate.netmdpi.com The choice of phosphine ligand is critical in directing both the regioselectivity (the preference for the formation of linear vs. branched aldehydes) and the enantioselectivity (in the case of asymmetric hydroformylation of prochiral olefins). researchgate.netacs.orgresearchgate.net

The electronic and steric properties of the phosphine ligand directly influence the structure and reactivity of the rhodium catalyst. researchgate.net For instance, in the hydroformylation of styrene (B11656), decreasing the basicity of the phosphine ligand has been shown to increase the enantioselectivity. researchgate.net Hybrid phosphine-phosphoramidite ligands have demonstrated high regio- and enantioselectivities in the rhodium-catalyzed asymmetric hydroformylation of various substrates, including styrene derivatives and vinyl acetate. nih.gov In some cases, the steric properties of the ligand on the phosphoramidite (B1245037) moiety were found to be a determining factor for the catalyst's performance. nih.gov

Besides rhodium, other platinum-group metals are also employed in hydroformylation catalysis. tue.nl Platinum-based catalysts, often in combination with a tin(II) chloride co-catalyst, have been known for their excellent enantioselectivity in asymmetric hydroformylation. tue.nl However, traditional phosphine ligands in these systems can sometimes lead to low regioselectivities due to competing isomerization reactions. tue.nl The use of specific ligands, such as those with large bite angles, can promote high selectivity towards the linear aldehyde product. tue.nl

Recent research has also explored the use of platinum group metal phosphides as heterogeneous catalysts for gas-phase hydroformylation, where the electronic effects of the inorganic phosphorus are similar to those of organic phosphine ligands. researchgate.net

The relationship between the structure of a phosphine ligand and the activity and selectivity of the resulting catalyst is a central theme in hydroformylation research. nih.govresearchgate.net By systematically modifying the ligand's architecture, researchers can gain insights into the factors that govern the catalytic process.

In the rhodium-catalyzed hydroformylation of styrene, for example, studies have shown that for a series of bisphosphine ligands, electronic factors played a more significant role than steric factors in achieving good regioselectivity. researchgate.net Conversely, for certain hybrid phosphine-phosphoramidite ligands, increasing the steric hindrance on the phosphoramidite part led to a higher branched-to-linear aldehyde ratio, although the enantioselectivity decreased. nih.gov

The development of quantitative structure-activity relationship (QSAR) models, which correlate computational parameters of the ligands with experimental catalytic outcomes, is a powerful tool for understanding these relationships and for the rational design of new, more efficient phosphine ligands for hydroformylation. researchgate.net

Hydrocyanation Catalysis

Hydrocyanation, the addition of hydrogen cyanide (HCN) to unsaturated organic compounds, is a significant industrial process for the synthesis of nitriles. uni-koeln.de The use of phosphine ligands in nickel-catalyzed hydrocyanation has been a key area of research to improve catalyst activity and selectivity.

Nickel-Catalyzed Hydrocyanation of Olefins and Dienes

Complexes of nickel with phosphine ligands are effective catalysts for the hydrocyanation of olefins and dienes. researchgate.nettue.nl The reaction typically involves the addition of HCN to a C=C double bond to form a nitrile. For instance, the hydrocyanation of butadiene is a crucial step in the production of adiponitrile, a precursor to nylon-6,6. tue.nl This process often occurs in multiple steps, including the initial hydrocyanation of butadiene to form pentenenitriles, followed by isomerization and a second hydrocyanation to yield adiponitrile. tue.nl The choice of phosphine ligand can significantly influence the regioselectivity of the reaction, determining whether linear or branched nitriles are formed. researchgate.net

While specific data on the use of this compound in industrial hydrocyanation is not extensively detailed in the available literature, the general principles of nickel-catalyzed hydrocyanation with phosphine ligands provide a framework for its potential application. The presence of both a phosphine and a nitrile group in its structure could offer unique catalytic properties.

Table 1: Nickel-Catalyzed Hydrocyanation of Olefins

Olefin/Diene Catalyst System Product(s) Key Findings
Butadiene NiL₄ (L = phosphine ligand) 3-Pentenenitrile, 2-Methyl-3-butenenitrile The ratio of linear to branched products is dependent on the phosphine ligand used. tue.nl
Internal Olefins Nickel/biaryl diphosphite ligands Linear or branched nitriles Catalyst architecture dictates regioselectivity through steric and electronic interactions. researchgate.net
3-Pentenenitrile Ni(0)/Cage Phosphinites/Lewis Acid Adiponitrile Activities are comparable to commercial catalysts based on P(OTol)₃. researchgate.net

Mechanistic Studies of C-CN Bond Activation in Catalysis

The activation of the C-CN bond is a critical step in various catalytic cycles, including those involving hydrocyanation. Mechanistic studies often focus on the oxidative addition of the C-CN bond to a low-valent metal center. Research has shown that transition metals like cobalt and rhodium can activate C-CN bonds in nitriles. acs.orgfigshare.com For example, a cobalt(0) complex supported by phosphine ligands has been shown to activate the Ar-CN bond in 2,6-difluorobenzonitrile. acs.orgfigshare.com

DFT studies have been employed to understand the ligand effects on the selectivity for C-H versus C-CN bond activation at a rhodium center. These studies provide insights into how ligand design can control the reaction pathway. While direct mechanistic studies on this compound are limited, the existing research on related phosphine-nitrile systems suggests that the nitrile group could play a role in the catalytic cycle, potentially through coordination to the metal center or by influencing the electronic properties of the catalyst.

Cross-Coupling Reactions Utilizing Phosphine-Nitrile Ligands

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov The choice of phosphine ligand is crucial for the success of these reactions, influencing catalyst activity, stability, and selectivity. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling: Scope and Mechanistic Aspects

Bulky, electron-rich phosphine ligands are often employed in palladium-catalyzed cross-coupling reactions to promote the oxidative addition step, which is frequently the rate-limiting step in the catalytic cycle. sigmaaldrich.com The mechanism generally involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govnih.gov The use of phosphine ligands with varying steric and electronic properties allows for the fine-tuning of the catalyst's reactivity for a broad range of substrates. sigmaaldrich.comnih.gov

The hemilabile nature of phosphine-nitrile ligands like this compound could be advantageous in cross-coupling reactions. The nitrile group can coordinate to the palladium center during certain stages of the catalytic cycle and dissociate at others, potentially facilitating substrate coordination and product release.

Specific Applications: Suzuki-Miyaura Coupling and Negishi Arylations

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for the formation of C-C bonds. tcichemicals.com Palladium catalysts supported by phosphine ligands are highly effective for this transformation, even with challenging substrates like aryl chlorides. nih.govtcichemicals.com The site-selectivity in the coupling of heteroaryl polyhalides can be influenced by the choice of ligand and reaction conditions. rsc.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Iron- and cobalt-based catalysts with phosphine ligands have been developed for Negishi-type cross-coupling reactions of alkyl halides. researchgate.net Nickel-catalyzed Negishi arylations of propargylic bromides have also been studied mechanistically. scribd.com

While specific examples detailing the use of this compound in Suzuki-Miyaura or Negishi reactions are not prevalent in the searched literature, the general effectiveness of phosphine ligands in these reactions suggests its potential utility.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Catalyst System Substrates Key Findings
Suzuki-Miyaura Pd/P(t-Bu)₃/KF Aryl chlorides, bromides, iodides Effective for a broad spectrum of aryl halides under mild conditions. nih.gov
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(dppf)Cl₂ (Z)-β-enamido triflates and arylboronic acids Ligand choice controls the stereochemical outcome (retention or inversion). beilstein-journals.org
Suzuki-Miyaura HS@PdPPh₂@MSN Aryl halides and phenylboronic acid Heterogeneous catalyst shows high efficiency and can be recycled. mdpi.com

Hydrogenation and Dehydrogenation Catalysis

Hydrogenation and its reverse reaction, dehydrogenation, are fundamental transformations in organic synthesis. Catalysts based on transition metals with phosphine ligands play a significant role in these processes.

Ruthenium complexes containing phosphine ligands have been investigated for the hydrogenation of various functional groups. For instance, an indenylruthenium hydride complex with a dppm (bis(diphenylphosphino)methane) ligand was found to be an active catalyst for the hydration of nitriles to amides. nih.gov Copper complexes with PNP-type ligands (HN(CH₂CH₂PR₂)₂) have been shown to catalyze the hydrogenation of aldehydes and ketones. rsc.org Iridium complexes with diphosphine ligands are active in the enantioselective hydrogenation of imines, although catalyst deactivation can be an issue. academie-sciences.fr

Acceptorless dehydrogenation, which releases hydrogen gas, is an atom-economical process. Ruthenium complexes with PNN-type ligands have been shown to be effective catalysts for the acceptorless dehydrogenation of secondary alcohols to ketones. rsc.org More recently, a catalytic system for the acceptorless dehydrogenation of cycloalkanes at room temperature under visible light has been developed. d-nb.info While the direct application of this compound in these specific catalytic systems is not documented, its phosphine moiety makes it a candidate for incorporation into such hydrogenation and dehydrogenation catalysts.

Advances in Homogeneous Hydrogenation with Rhodium Complexes

Homogeneous hydrogenation, a cornerstone of industrial and academic chemistry, frequently employs rhodium complexes stabilized by phosphine ligands. doi.org The landmark discovery of Wilkinson's catalyst, [RhCl(PPh₃)₃], initiated a vast field of research into the selective reduction of unsaturated bonds under mild conditions. rug.nlmdpi.com The efficacy of these catalysts is profoundly influenced by the nature of the phosphine ligand. The catalytic cycle, often involving oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination, can be modulated by the ligand's electronic and steric profile. rug.nl

In this context, this compound presents as a monodentate phosphine ligand whose diphenylphosphino group can readily coordinate to a rhodium(I) precursor, such as [Rh(COD)Cl]₂. The long, flexible heptyl chain and the terminal nitrile group introduce unique characteristics. The nitrile moiety could potentially act as a hemilabile coordinating group, transiently binding to the rhodium center and influencing the stability of catalytic intermediates. acs.org Alternatively, it may remain as a non-coordinating functional handle, allowing the catalyst to be tethered to a support or integrated into larger molecular architectures. The electronic properties of the diphenylphosphino group are well-understood, placing it in the class of triarylphosphines that are foundational to many classic rhodium hydrogenation catalysts. cdnsciencepub.com

Below is a table illustrating the performance of various rhodium-phosphine catalysts in the hydrogenation of representative substrates, providing a benchmark for the expected activity of such complexes.

Table 1: Representative Performance of Rhodium-Phosphine Catalysts in Homogeneous Hydrogenation

Catalyst Precursor Ligand Substrate Temp (°C) H₂ Pressure (bar) Conversion/Yield (%) Reference
[Rh(COD)Cl]₂ Triphenylphosphine (B44618) 1-Octene 25 1 >99 mdpi.com
[Rh(COD)Cl]₂ Tris(p-fluorophenyl)phosphine 1-(1-Pyrrolidinyl)cyclohexene 80 60 >99 beilstein-journals.org
[Rh(NBD)₂]BF₄ (R,R)-DIPAMP Methyl-(Z)-α-acetamidocinnamate 25 1 100 rug.nl

This table is for illustrative purposes and shows data for analogous systems.

Exploitation of Functional Pincer Ligands in De-/Hydrogenation Catalysis

Pincer ligands, which are typically tridentate ligands that bind meridionally to a metal center, have emerged as a privileged platform for catalysis. goettingen-research-online.deacs.org Their rigid coordination geometry imparts high thermal stability and control over the metal's reactivity. A key development in this area is the concept of "metal-ligand cooperativity" (MLC), where the ligand is not merely a spectator but actively participates in bond activation processes, often by accepting or donating protons or electrons. acs.orgnih.gov This cooperative action is particularly powerful in hydrogenation and dehydrogenation reactions, enabling the activation of strong bonds under mild conditions. nih.govresearchgate.net

Pincer complexes of first-row transition metals like iron and manganese, as well as precious metals like iridium and ruthenium, have shown remarkable activity in the hydrogenation of polar bonds and the dehydrogenation of alkanes and alcohols. acs.orgacs.orgnih.gov The functional group on the pincer backbone is crucial for MLC. For example, N-H or P-H moieties can facilitate the heterolytic cleavage of H₂. acs.org

This compound is an ideal precursor for the synthesis of novel pincer ligands. The terminal nitrile group can be chemically transformed, most commonly via reduction to a primary amine (-CH₂NH₂). This amine can then serve as the central donor in a PNP-type pincer ligand. Further elaboration of the amine could yield secondary amines or other functional groups to create a diverse library of pincer frameworks. The long, flexible seven-carbon chain connecting the phosphine to the future central donor would result in a large chelate ring, which can significantly influence the geometry and reactivity of the resulting metal complex compared to more common five- or six-membered chelate rings. scielo.org.mx

The performance of various pincer catalysts in dehydrogenation reactions is summarized in the table below, demonstrating the potential of this catalyst class.

Table 2: Performance of Pincer Catalysts in Dehydrogenation Reactions

Catalyst Substrate Product Temp (°C) Yield (%) Turnover Number (TON) Reference
(PCP)IrH₂ (PCP = C₆H₃-2,6-(CH₂PBuᵗ₂)₂) n-Octane 1-Octene 150 - 143 scielo.org.mx
(tBuPPP)Ir (tBuPPP = bis(2-di-t-butyl-phosphinophenyl)phosphido) Cyclooctane Cyclooctene 200 90 6500 nih.gov

This table is for illustrative purposes and shows data for analogous pincer systems.

Emerging Catalytic Transformations and Novel Applications

Beyond traditional hydrogenation, the unique structural features of this compound make its complexes suitable for exploration in emerging areas of catalysis, including radical processes and electrocatalysis.

Radical-Type Processes

While the chemistry of phosphines in two-electron, ionic processes is mature, their involvement in single-electron transfer (SET) and radical reactions is a rapidly developing field. rsc.orgacs.org Tertiary phosphines, particularly triarylphosphines, can be oxidized to form phosphine radical cations via photoredox catalysis or electrochemical methods. nih.govnih.gov These radical cations are versatile intermediates that can engage in a variety of transformations. rsc.org

One prominent pathway involves the reaction of a phosphine radical cation with a nucleophile, such as an alcohol or a carboxylic acid, to form a phosphoranyl radical. nih.govnih.gov This species can then undergo β-scission, breaking a C-O bond to generate a carbon-centered radical and a stable phosphine oxide, a process driven by the formation of the strong P=O bond. acs.orgnih.gov This strategy enables the activation of typically robust C-O bonds under mild, light-driven conditions.

The diphenylphosphino group of this compound is structurally analogous to the triarylphosphines commonly used in these photoredox reactions. acs.org When complexed to a suitable metal or used as an organocatalyst, it could be oxidized by an excited-state photocatalyst to generate the corresponding radical cation. nih.gov The long alkyl chain is unlikely to interfere with this initial electron transfer but may influence the subsequent reactivity of the generated radicals. The nitrile group, being relatively redox-inert under these conditions, would likely remain intact, offering a functional handle for post-reaction modification.

Table 3: Examples of Phosphine-Mediated Radical Reactions via Photoredox Catalysis

Phosphine Substrate Reaction Type Product Yield (%) Reference
Triphenylphosphine 4-Methoxybenzyl alcohol Deoxygenation 4-Methylanisole 93 nih.gov
Triphenylphosphine Phenylacetic acid Decarboxylative Giese addition 3-Benzyl-1-tosylindolin-2-one 83 nih.gov

This table is for illustrative purposes and shows data for analogous systems.

Electrocatalytic Oxygen Reduction facilitated by Gold Nanoclusters

Atomically precise gold nanoclusters are at the forefront of materials science and catalysis due to their unique size-dependent electronic and catalytic properties. nih.gov Phosphine ligands, including triphenylphosphine, are widely used to synthesize and stabilize these nanoclusters, preventing their aggregation and allowing for the isolation of specific cluster sizes (e.g., Au₆, Au₈, Au₁₁). nih.govacs.org The ligands play a more active role than simple stabilizers; they can influence the cluster's final geometry and electronic structure, and their removal is often a key step in activating the cluster for catalysis. acs.org

Phosphine-stabilized gold nanoclusters have shown promise as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells. rsc.org The catalytic activity is highly dependent on the size of the gold core, with smaller clusters often exhibiting enhanced performance. rsc.org

Table 4: Performance Metrics for Electrocatalytic Oxygen Reduction (ORR) with Gold Nanoclusters

Catalyst (on support) Electrolyte Onset Potential (V vs. RHE) Electron Transfer Number (n) Reference
Au₂₅(PET)₁₈ 0.1 M KOH ~0.85 ~3.9 nih.gov
Au₂₄Pd(PET)₁₈ 0.1 M KOH ~0.95 ~4.0 nih.govrsc.org

This table is for illustrative purposes and shows data for analogous systems. RHE = Reversible Hydrogen Electrode; PET = 2-Phenylethanethiolate.

Future Perspectives and Advanced Research Frontiers for 7 Diphenylphosphino Heptanenitrile

Rational Design of Next-Generation Ligands Derived from 7-(Diphenylphosphino)heptanenitrile

The inherent modularity of this compound allows for systematic modifications to tailor its steric and electronic properties. This forms the basis for the rational design of new ligands with enhanced performance in various catalytic applications.

Strategies for Chiral Phosphine-Nitrile Ligands in Asymmetric Catalysis

The synthesis of chiral phosphine (B1218219) ligands is a cornerstone of asymmetric catalysis, enabling the production of enantiomerically pure compounds crucial in pharmaceuticals and fine chemicals. researchgate.netnih.gov The development of P-chiral phosphines, where the phosphorus atom itself is a stereogenic center, has been a significant advancement, often leading to ligands with high conformational rigidity and electron-rich character, which can translate to excellent enantioselectivity and catalytic activity. nih.gov Strategies for creating chiral derivatives of this compound could involve the introduction of chirality either on the phosphine moiety or the heptanenitrile (B1581596) backbone.

One established method for synthesizing P-stereogenic phosphines involves the use of phosphine-borane complexes as intermediates. beilstein-journals.org This approach allows for stereoselective reactions to introduce chirality at the phosphorus center. beilstein-journals.org Another strategy is the use of chiral auxiliaries, such as oxazolidinones or sulfonamides, to direct the diastereoselective formation of P-chiral phosphine oxides, which can then be stereospecifically reduced to the desired phosphine. scholaris.ca For incorporating chirality into the backbone, asymmetric synthesis routes can be employed to create enantiomerically enriched precursors to the heptanenitrile chain. beilstein-journals.org The resulting chiral phosphine-nitrile ligands could find application in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and C-C bond-forming reactions. researchgate.netnih.gov The modular nature of these ligands would allow for the fine-tuning of their structure to optimize performance for specific substrates and reactions. rsc.org

Ligand TypeSynthetic StrategyPotential ApplicationKey Advantage
P-Chiral Phosphine-NitrilePhosphine-borane intermediates, Chiral auxiliariesAsymmetric Hydrogenation, Asymmetric HydroformylationHigh enantioselectivity and catalytic activity due to rigid, electron-rich nature. nih.gov
Backbone-Chiral Phosphine-NitrileAsymmetric synthesis of the heptanenitrile chainAsymmetric C-C Coupling, Asymmetric HydrosilylationTunable steric environment around the metal center.
Chiral Phosphine-Phosphite HybridsModular assembly of chiral phosphine and phosphite (B83602) moietiesAsymmetric Hydrogenation of OlefinsHigh enantioselectivity and substrate/catalyst values (S/C). rsc.org

Development of Immobilized and Heterogenized Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. mdpi.com Immobilizing homogeneous catalysts onto solid supports combines the advantages of both homogeneous and heterogeneous catalysis, facilitating catalyst recovery and reuse. mdpi.commdpi.com The nitrile group in this compound provides a convenient handle for covalent attachment to various solid supports.

Porous polymers, such as those with micro-, meso-, or macroporous structures, are attractive supports due to their large surface area, high chemical stability, and tunable surface chemistry. nih.gov Metal-Organic Frameworks (MOFs) represent another promising class of materials for heterogenizing phosphine ligands. bohrium.com MOFs offer a crystalline and highly porous structure, allowing for the precise positioning of catalytic sites. bohrium.comchemrxiv.org The immobilization of rhodium phosphine complexes within MOFs has been shown to create active catalysts for reactions like ethylene (B1197577) hydroformylation, with activities reaching up to 2100 h⁻¹. chemrxiv.orgacs.orgbohrium.com

Strategies for immobilization can involve post-synthetic modification of the support material, where the nitrile group of a this compound derivative could react with a functionalized support. bohrium.com Another approach is the direct co-polymerization of a vinyl-functionalized phosphine-nitrile monomer. The resulting heterogenized catalysts could be employed in continuous-flow reactors, offering efficient and sustainable chemical processes. nih.gov

Support MaterialImmobilization StrategyPotential Catalytic ApplicationAdvantage
Porous PolymersCovalent attachment via the nitrile group, Co-polymerization of a functionalized monomerContinuous-flow synthesis, Cross-coupling reactionsHigh surface area, chemical stability, and cost-effectiveness. nih.gov
Metal-Organic Frameworks (MOFs)Post-synthetic modification, Ligand exchangeAlkene hydroformylation, Suzuki and Heck cross-couplingCrystalline structure, high porosity, and site isolation. bohrium.comacs.orgbohrium.com
Silica (B1680970)Reaction of alkoxysilyl-functionalized phosphines with surface silanol (B1196071) groupsHydrogenation, Sonogashira reactionIrreversible binding and diminished leaching. mdpi.com
PolysaccharidesImmobilization of palladium phosphine complexesSuzuki cross-couplingRenewable and biodegradable supports. mdpi.com

Towards Sustainable and Efficient Catalytic Processes

The development of environmentally benign and economically viable catalytic processes is a major driver in modern chemical research. This section explores how ligands derived from this compound can contribute to this goal through innovations in biphasic catalysis and the pursuit of ultra-high catalyst efficiency.

Innovation in Biphasic Catalysis (Aqueous and Fluorous)

Biphasic catalysis offers an elegant solution for catalyst-product separation by confining the catalyst to a phase that is immiscible with the product phase. researchgate.netmdpi.com This approach simplifies catalyst recycling and reduces product contamination.

Aqueous Biphasic Catalysis: By introducing water-soluble functionalities, such as sulfonate groups, to the phosphine ligand, the resulting metal complex can be rendered soluble in water. tesisenred.net The organic products remain in a separate phase, allowing for easy separation. researchgate.net The nitrile group of this compound could be chemically transformed into a hydrophilic group to create such water-soluble ligands. For instance, hydrolysis of the nitrile to a carboxylic acid or reduction to an amine followed by sulfonation would impart aqueous solubility. These water-soluble phosphine-nitrile ligands could be used in reactions like the hydroformylation of long-chain alkenes. mdpi.com

Fluorous Biphasic Catalysis: This technique utilizes a fluorous solvent phase to dissolve a catalyst that has been tagged with highly fluorinated "ponytails". illinois.edu The organic reactants and products are soluble in a conventional organic solvent, which is immiscible with the fluorous phase at room temperature but can become miscible upon heating. illinois.edu This allows the reaction to proceed in a single phase at elevated temperatures, followed by phase separation upon cooling for easy catalyst recovery. illinois.edu A derivative of this compound could be functionalized with a perfluoroalkyl chain to create a fluorous phosphine ligand. Such ligands have been successfully employed in various catalytic reactions, including hydrogenation and Suzuki couplings, demonstrating high recycling efficiencies. acs.orgresearchgate.net

Achieving Ultra-High Turnover Numbers and Frequencies

A key goal in catalysis is to maximize the productivity of a catalyst, which is measured by its turnover number (TON) and turnover frequency (TOF). fiveable.me TON represents the total number of substrate molecules converted per catalyst molecule, while TOF is the rate of conversion. fiveable.me Achieving high TONs and TOFs is crucial for the economic viability of industrial processes.

The design of the ligand plays a critical role in determining the activity and stability of a catalyst. fiveable.me For instance, bulky and electron-rich phosphine ligands, such as cataCXium® A, have enabled Heck and Suzuki couplings with low catalyst loadings and high TONs. sigmaaldrich.com The development of ylide-functionalized phosphines has led to a new class of highly electron-rich ligands with exceptional donor properties, resulting in highly active gold catalysts for various transformations. d-nb.info

By systematically modifying the diphenylphosphino group or the heptanenitrile backbone of this compound, it may be possible to create ligands that lead to catalysts with exceptionally high TONs and TOFs. For example, introducing electron-donating substituents on the phenyl rings of the phosphine could enhance the catalytic activity. Research in this area is often driven by high-throughput screening techniques to rapidly evaluate libraries of ligands for a given catalytic reaction. nih.gov The heterogenization of highly active molecular catalysts is also a promising strategy to achieve both high TONs and TOFs, as it can prevent catalyst degradation pathways that occur in homogeneous solution. nih.gov

In Situ Spectroscopic Characterization and Reaction Monitoring (e.g., High-Pressure NMR/IR)

A deep understanding of the catalytic cycle, including the identification of active species and reaction intermediates, is essential for the rational design of improved catalysts. In situ spectroscopic techniques, which allow for the observation of the reaction as it occurs under actual catalytic conditions, are invaluable tools in this endeavor.

High-pressure nuclear magnetic resonance (HP-NMR) and high-pressure infrared (HP-IR) spectroscopy are particularly powerful for studying catalytic reactions involving gaseous reactants, such as hydroformylation. bris.ac.uksid.ir HP-NMR, especially ³¹P NMR, can provide detailed information about the structure and dynamics of phosphine-containing metal complexes in solution. researchgate.net For example, in situ HP-NMR studies of rhodium-catalyzed hydroformylation have allowed for the characterization of key intermediates like rhodium-hydride and acyl complexes. bris.ac.uknih.gov

HP-IR spectroscopy is highly sensitive to carbonyl stretching frequencies, making it an excellent tool for monitoring reactions involving CO, such as hydroformylation and carbonylation. researchgate.netmdpi.com By combining experimental in situ data with quantum-chemical calculations, it is possible to assign observed spectral features to specific catalyst species and intermediates. znaturforsch.com

The application of these operando spectroscopic techniques to catalytic systems derived from this compound would provide crucial insights into the role of the phosphine-nitrile ligand. For instance, one could investigate how the nitrile group coordinates to the metal center during the catalytic cycle and how this influences the catalyst's activity and selectivity. Such studies can reveal catalyst deactivation pathways, such as ligand hydrogenation, and inform the design of more robust and efficient catalysts. mdpi.comacs.org

TechniqueInformation GainedApplication to this compound Systems
High-Pressure NMR (³¹P, ¹H, ¹³C)Structure and dynamics of catalyst species in solution, identification of intermediates, catalyst resting states. bris.ac.ukresearchgate.netnih.govElucidate the coordination behavior of the phosphine and nitrile groups under catalytic conditions.
High-Pressure IRMonitoring of reactions involving CO, identification of metal-carbonyl and acyl intermediates. sid.irresearchgate.netmdpi.comInvestigate the influence of the ligand on the electronic properties of the metal center in carbonylation reactions.
Operando Spectroscopy (Combined techniques)Real-time monitoring of catalyst structure and activity during turnover, understanding deactivation mechanisms. acs.orgnih.govresearchgate.netCorrelate the structure of the active catalyst with its performance and identify pathways for improvement.

Integration of Artificial Intelligence and Machine Learning in Ligand and Catalyst Discovery

The conventional paradigm of catalyst discovery, which has long depended on extensive trial-and-error experimentation and the chemical intuition of experts, is both time-intensive and resource-heavy. rsc.orgresearchgate.net The advent of artificial intelligence and machine learning presents a transformative shift, offering the ability to perform rapid virtual screening, accurately predict catalytic properties, and engage in the de novo design of innovative catalysts. acs.orgnih.gov For a monodentate phosphine ligand like this compound, AI and ML are poised to systematically map its catalytic capabilities and optimize its performance for specific chemical reactions.

The primary applications of AI in the discovery of ligands and catalysts can be categorized as follows:

Accelerated Virtual Screening: AI algorithms can rapidly sift through immense virtual libraries containing thousands or even millions of ligand variations. chemrxiv.orgresearchgate.net For this compound, this could involve creating a virtual library of derivatives with modifications to the diphenylphosphino group or the heptanenitrile backbone to fine-tune its steric and electronic profile for a target reaction.

Predictive Modeling of Catalyst Performance: A key strength of ML is its ability to build robust models that can forecast the efficacy of a catalyst. rsc.orgrsc.org By establishing a quantitative structure-activity relationship (QSAR), these models can predict key metrics like reaction yield, enantioselectivity, or turnover frequency based on calculated descriptors of the ligand.

Generative Models for De Novo Ligand Design: Going a step beyond mere screening, generative AI models can propose entirely novel ligand structures that are computationally optimized for specific catalytic functions. chemrxiv.org This opens up new avenues in chemical space, potentially leading to the discovery of highly unconventional yet exceptionally effective catalysts that might not be conceived through traditional design approaches.

The table below provides a simplified illustration of the type of data that underpins machine learning models in catalyst discovery. By correlating ligand descriptors with experimentally observed or computationally predicted outcomes, a predictive model can be established.

Table 1: Illustrative Data for Machine Learning-Driven Catalyst Prediction

Ligand Steric Descriptor (%V_bur) Electronic Descriptor (Mulliken Charge at P) Predicted Catalytic Activity (e.g., Yield %)
Triphenylphosphine (B44618) 32.2 -0.05 75
Tricyclohexylphosphine 41.5 -0.12 88
This compound Value to be Calculated Value to be Calculated Value to be Predicted
Novel Generated Ligand 35.8 -0.08 95

This table is for illustrative purposes. The values for this compound would need to be determined through computational analysis to be used in a predictive model.

Recent research underscores the power of this approach. For example, Δ-machine learning has been successfully applied to explore the chemical space of bisphosphine ligands for Rh-catalyzed C-H activation, identifying optimal ligands by predicting reaction energies. rsc.orgrsc.org Similarly, the creation of comprehensive databases, such as the Metal-Phosphine Catalyst Database (MPCD), provides the necessary data infrastructure for machine learning algorithms to identify an "active ligand space," thereby guiding the rational design of new catalysts for cross-coupling reactions. nih.govresearchgate.netrsc.org

Compound Names Mentioned in this Article

Q & A

Q. Answer :

  • Molecular Formula : C₈H₁₅NS; Molecular Weight : 157.28 g/mol .
  • logP : Predicted values vary between 2.9 (ALOGPS) and 2.52 (ChemAxon), indicating moderate lipophilicity .
  • Water Solubility : Conflicting reports exist: 0.22 g/L (predicted) vs. 343.6 mg/L @ 25°C (estimated) .
  • Polar Surface Area : 23.79 Ų, suggesting limited membrane permeability .

Q. Methodological Guidance :

  • Validate solubility experimentally (e.g., shake-flask method) to resolve discrepancies.
  • Use logP predictions to guide solvent selection (e.g., acetonitrile for reactions) and optimize chromatographic separation .

How is 7-(Methylthio)heptanenitrile synthesized, and what purification strategies are recommended?

Q. Answer :

  • Synthesis : Alkylation of thiol precursors (e.g., 7-bromoheptanenitrile with methylthiol groups) under basic conditions (KOH/DMSO) .
  • Byproduct Management : Dialkylated byproducts may form; monitor via TLC or LC-MS .

Q. Purification :

  • Use silica gel column chromatography with gradients like CH₂Cl₂/MeOH/NH₄OH (100:0.2) to isolate the target compound .
  • Confirm purity via ¹H/¹³C NMR or GC-MS .

How can researchers characterize the purity and stability of 7-(Methylthio)heptanenitrile?

Q. Answer :

  • Analytical Techniques :
    • NMR : Compare peaks to reference spectra (e.g., δ 119.7 ppm for nitrile carbons) .
    • LC-MS/MS : Detect impurities at trace levels .
  • Stability Testing : Store under inert conditions (argon) at low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

How can contradictory solubility and logP data for 7-(Methylthio)heptanenitrile be reconciled?

Q. Answer :

  • Root Causes :
    • Discrepancies arise from computational models (ALOGPS vs. ChemAxon) vs. experimental methods .
    • Temperature variations (e.g., 25°C vs. ambient conditions) .

Q. Resolution Strategies :

  • Conduct experimental validation:
    • Shake-Flask Method : Measure solubility in triplicate at controlled temperatures .
    • HPLC Retention Time : Correlate with logP for empirical validation .

What experimental approaches are recommended to evaluate the biological activity of 7-(Methylthio)heptanenitrile?

Q. Answer :

  • In Vitro Assays :
    • Anticancer Activity : Use cytotoxicity assays (e.g., MTT) against cancer cell lines, referencing its natural occurrence in Wasabia japonica .
    • Metabolic Stability : Assess hepatic microsomal stability to infer pharmacokinetic profiles .

Q. Structural Optimization :

  • Modify the methylthio or nitrile groups to study structure-activity relationships (SAR) .

How can researchers optimize the lipophilicity (logP) of 7-(Methylthio)heptanenitrile derivatives for enhanced drug delivery?

Q. Answer :

  • Derivatization Strategies :
    • Introduce polar substituents (e.g., hydroxyl groups) to reduce logP for improved aqueous solubility .
    • Retain the nitrile group for hydrogen-bonding potential .

Q. Computational Tools :

  • Use molecular docking to predict interactions with biological targets (e.g., enzymes) .

What methodologies are effective in analyzing reaction byproducts during the synthesis of 7-(Methylthio)heptanenitrile?

Q. Answer :

  • Byproduct Identification :
    • LC-MS/MS : Detect dialkylated impurities (e.g., 87:13 mixture of byproduct and target compound) .
    • ¹³C NMR : Assign peaks to distinguish regioisomers .

Q. Mitigation :

  • Optimize reaction stoichiometry (e.g., limit excess alkylating agents) .

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